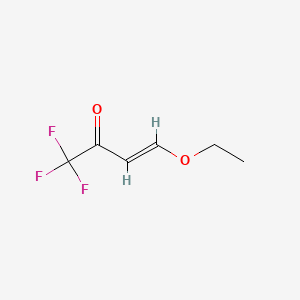

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Description

Contextual Placement within Fluoro-organic Chemistry and Enone Systems

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, is a prominent area of research due to the profound influence of fluorine on the properties of organic molecules. wikipedia.orgwiley.com The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a crucial strategy in drug design and materials science. nih.govnih.gov ETFBO is a key player in this field, serving as a readily available source of the trifluoromethyl (CF₃) group. thieme-connect.com

Simultaneously, ETFBO belongs to the class of compounds known as enones, or α,β-unsaturated ketones. numberanalytics.com Enones are characterized by a conjugated system comprising a carbonyl group and a carbon-carbon double bond. numberanalytics.com This arrangement provides two electrophilic sites—the carbonyl carbon and the β-carbon—rendering enones highly versatile intermediates capable of undergoing a variety of chemical transformations, including nucleophilic additions and cycloadditions. numberanalytics.comnih.gov The presence of the electron-withdrawing trifluoromethyl group further activates the enone system in ETFBO, enhancing its reactivity.

Significance of the Trifluoromethyl and Enone Moieties in Chemical Synthesis

The combination of the trifluoromethyl group and the enone moiety within a single molecule is what makes ETFBO a powerful synthetic tool.

Trifluoromethyl Group (CF₃): This group is highly electronegative and is often used as a bioisostere for methyl or chloro groups in drug development. wikipedia.org Its incorporation can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. wikipedia.orgchemicalbook.com Furthermore, the CF₃ group can increase a compound's lipophilicity, which can improve its absorption and transport in biological systems. nih.govchemicalbook.com A significant percentage of modern pharmaceuticals and agrochemicals contain fluorine, highlighting the importance of trifluoromethylated building blocks like ETFBO. researchgate.netnih.gov

Enone Moiety: The enone functional group is a cornerstone of organic synthesis. numberanalytics.com It is a key feature in many natural products and bioactive compounds and acts as a potent Michael acceptor, reacting with a wide range of nucleophiles. nih.gov This reactivity is fundamental to constructing complex molecular frameworks, such as those found in steroids and alkaloids. numberanalytics.com The ability of enones to participate in various carbon-carbon bond-forming reactions makes them indispensable for building molecular complexity. nih.govresearchgate.net

Overview of Research Trajectories for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323)

Research involving ETFBO has primarily focused on its utility as a versatile precursor for synthesizing trifluoromethyl-containing heterocyclic compounds. These heterocycles are privileged structures in medicinal chemistry and agrochemistry. researchgate.netthieme-connect.com Key research directions include:

Synthesis of Heterocycles: ETFBO is extensively used to prepare a variety of trifluoromethyl-substituted heterocycles. For instance, it serves as a starting material for creating pyrazoles, thiophenes, furans, and pyrroles. researchgate.netthieme-connect.comnih.gov These reactions often involve an initial addition-elimination at the β-position of the enone, followed by cyclization reactions. researchgate.netthieme-connect.com

Pharmaceutical Synthesis: A notable application of ETFBO is in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celebrex® (celecoxib). researchgate.netthieme-connect.comsemanticscholar.org This demonstrates the compound's practical value in producing commercially important pharmaceuticals.

Reaction Chemistry: Studies have explored the reactivity of ETFBO with various nucleophiles. It reacts with organometallic reagents like Grignard and organozinc compounds, as well as with phosphorus nucleophiles such as phosphites and phosphines. chemicalbook.comresearchgate.net It also reacts with amines to form N-protected amino acids, which are useful in peptide synthesis. chemicalbook.comoakwoodchemical.com

Process Development: Patents have been filed for efficient and continuous synthesis methods of ETFBO, indicating its industrial importance and the need for scalable production processes. google.comgoogle.compatsnap.com A common synthesis involves the reaction of an ethyl vinyl ether with a trifluoroacetic acid derivative. wikipedia.orggoogle.compatsnap.com

Scope and Objectives of the Research Compendium

This compendium aims to provide a focused overview of the chemical compound this compound. The objective is to detail its chemical identity and properties, and to highlight its role as a significant building block in organic synthesis. The scope is strictly limited to the scientific literature concerning its synthesis and reactivity, contextualized within the fields of fluoro-organic chemistry and enone chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇F₃O₂ | nih.gov |

| Molar Mass | 168.11 g/mol | nih.gov |

| Appearance | Colorless to yellow liquid | thermofisher.com |

| Density | 1.18 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 51-53 °C at 12 mmHg | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.406 | chemicalbook.comsigmaaldrich.com |

| CAS Number | 17129-06-5 | nih.gov |

Table 2: Selected Research Findings on the Reactivity of this compound

| Reactant(s) | Key Reaction Type | Product Class | Significance | Source(s) |

| Hydrazine (B178648) derivatives | Condensation / Cyclization | Trifluoromethyl-substituted pyrazoles | Access to important motifs for pharmaceuticals (e.g., Celebrex) and agrochemicals. | researchgate.netthieme-connect.comnih.gov |

| Aldehydes (with thiazolium catalyst) | Stetter Reaction | 1,4-Diketones | Formation of valuable intermediates for further transformation into heterocycles. | researchgate.netthieme-connect.com |

| Amino acids | Nucleophilic addition-elimination | N-protected amino acids | A protecting group strategy for peptide synthesis. | chemicalbook.comoakwoodchemical.com |

| Phenylmagnesium bromide | Nucleophilic substitution | Ethoxy group substitution products | Demonstrates reactivity with hard organometallic nucleophiles. | chemicalbook.comresearchgate.net |

| Organozinc compounds | 1,2-Addition | Carbonyl addition products | Shows selective addition to the carbonyl group with softer organometallics. | chemicalbook.comresearchgate.net |

| Triethyl phosphite (B83602) | Cycloaddition / Arbuzov reaction | Oxaphospholenes / Phosphonates | Synthesis of phosphorus-containing heterocycles and building blocks. | chemicalbook.comresearchgate.net |

| Indole (B1671886) derivatives (with Lewis acid) | Friedel-Crafts type reaction | β-Arylvinyltrifluoromethylketones | C-C bond formation with electron-rich aromatic systems. | thieme-connect.com |

Propriétés

IUPAC Name |

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYIFUROKBDHCY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801033246 | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59938-06-6, 17129-06-5 | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59938-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059938066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Ethoxy 1,1,1 Trifluoro 3 Buten 2 One

Regioselective and Stereoselective Synthetic Pathways to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323)

The synthesis of this compound is fundamentally a process of enone formation, which requires precise control over regioselectivity and stereoselectivity to ensure high yields of the desired isomer. The reaction typically involves the acylation of an ethoxyethene source with a trifluoroacetylating agent.

The regioselectivity of the acylation is inherently controlled by the electronic properties of the vinyl ether. The oxygen atom of the ethoxy group increases the electron density of the double bond, particularly at the β-carbon, making it highly nucleophilic. This directs the incoming electrophilic trifluoroacetyl group to the α-carbon, leading to the formation of the desired β-ethoxy enone skeleton.

Most documented syntheses yield the product as the (E)-isomer, suggesting that this configuration is thermodynamically favored. While the specific factors controlling the E/Z ratio are not extensively detailed in the literature, the formation of the trans-isomer is a common outcome in such acylation reactions.

Catalyst-Controlled Synthesis of this compound

The synthesis of this compound is typically conducted in the presence of a base, which can act as both an acid scavenger and a nucleophilic catalyst to activate the acylating agent. sigmaaldrich.comreddit.comstackexchange.com The choice of catalyst is crucial for the reaction's efficiency, product purity, and environmental impact.

Commonly used bases include tertiary amines such as pyridine (B92270), triethylamine (B128534) (TEA), N,N-dimethylaniline, and N-methylmorpholine. google.comtandfonline.comresearchgate.net Pyridine, for instance, functions not just as a base but as a nucleophilic catalyst. It attacks the acylating agent, such as trifluoroacetic anhydride (B1165640), to form a highly reactive N-acylpyridinium intermediate. reddit.comstackexchange.com This intermediate is significantly more electrophilic than the anhydride itself, facilitating the subsequent attack by the weakly nucleophilic vinyl ether. reddit.com

Triethylamine is another frequently employed base, particularly in continuous synthesis processes where it catalyzes the reaction between vinyl ethyl ether and trifluoroacetic anhydride. tandfonline.com In other variations, N,N-dimethylaniline has been used as an acid-binding agent in reactions involving trifluoroacetic acid and phosgene (B1210022). researchgate.net

Recent advancements have focused on replacing more hazardous bases. For example, a method using N-methylmorpholine or N-methylimidazole as the organic base for the reaction of trifluoroacetyl chloride with vinyl ethyl ether has been developed. google.com This approach is reported to improve product quality and reduce environmental pollution by avoiding the use of pyridine and simplifying the removal of residual base during workup. google.com

Table 1: Comparison of Catalysts/Bases in the Synthesis of this compound

| Catalyst/Base | Acylating Agent | Co-reactant | Reported Advantages/Context |

|---|---|---|---|

| Pyridine | Trifluoroacetic Anhydride | Vinyl Ether | Acts as a nucleophilic catalyst, forming a reactive acyl pyridinium (B92312) ion. reddit.comstackexchange.com |

| Triethylamine (TEA) | Trifluoroacetic Anhydride | Vinyl Ethyl Ether | Used in continuous flow synthesis for efficient and scalable production. tandfonline.com |

| N,N-Dimethylaniline | Trifluoroacetic Acid / Phosgene | Vinyl Methyl Ether | Acts as an acid-binding agent in a process avoiding trifluoroacetic anhydride. researchgate.net |

| N-Methylmorpholine | Trifluoroacetyl Chloride | Vinyl Ethyl Ether | Improves product quality, reduces environmental impact compared to pyridine. google.com |

| N-Methylimidazole | Trifluoroacetyl Chloride | Vinyl Ethyl Ether | Alternative to N-methylmorpholine with similar benefits. google.com |

Green Chemistry Approaches in the Preparation of this compound

In line with the principles of green chemistry, efforts have been made to develop more sustainable and safer synthetic routes for this compound. dovepress.comrsc.org A primary example is the development of a continuous flow synthesis process. google.comtandfonline.com

Traditional batch production methods for this compound can be cumbersome and present safety hazards upon scale-up. tandfonline.com Continuous flow synthesis offers a solution by introducing the raw materials—vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride—into a continuous reactor. tandfonline.com This method allows for precise control over reaction parameters, leading to a rapid, simple, and highly efficient process. tandfonline.comdoi.org Key benefits of this approach include:

Enhanced Safety: Avoids the accumulation of large quantities of unstable intermediates and eliminates the thermal risks associated with batch scale-up. tandfonline.com

Increased Efficiency: The entire process, including reaction and continuous extraction for product isolation, is faster and more efficient. tandfonline.comdoi.org

Reduced Waste: Minimizes product degradation and allows for the reuse of the reactor, lowering costs and environmental impact. tandfonline.comdoi.org

Energy Savings: Microreactors used in continuous flow can allow for higher operating temperatures compared to batch reactors, reducing energy-intensive cooling requirements. doi.org

Another green aspect is the substitution of hazardous reagents. The replacement of pyridine with less toxic and more easily removable bases like N-methylmorpholine contributes to a greener process by improving product quality and reducing environmental pollution. google.comsciencemadness.org

Precursor Chemistry and Functional Group Interconversions Leading to this compound

The synthesis of this compound relies on the strategic combination of a fluoro-containing electrophile and a vinyl ether nucleophile.

Utility of Fluoro-containing Building Blocks in this compound Synthesis

The trifluoromethyl (-CF3) group is installed using a highly reactive trifluoroacetylating agent. mdpi.com The choice of this fluoro-containing building block impacts the reaction conditions, cost, and atom economy.

The most common precursors include:

Trifluoroacetic Anhydride ((CF3CO)2O): This is a highly reactive and widely used reagent for this transformation. sigmaaldrich.comtandfonline.com It readily reacts with vinyl ethers in the presence of a base like triethylamine or pyridine to yield the target enone. reddit.comtandfonline.com While effective, a drawback is that one equivalent of trifluoroacetate (B77799) is lost as a leaving group. google.com

Trifluoroacetyl Chloride (CF3COCl): As an acyl chloride, this is another potent electrophile for the acylation. Its reaction with vinyl ethyl ether, catalyzed by bases such as N-methylmorpholine, provides a direct route to the product. google.com

Trifluoroacetic Acid (CF3COOH): To be used as an acylating agent, trifluoroacetic acid must first be activated. One patented method describes its reaction with vinyl ether in the presence of pyridine and methanesulfonyl chloride. google.com Another approach involves using trifluoroacetic acid with phosgene and an acid-binding agent like N,N-dimethylaniline. researchgate.net These methods avoid the direct use of the more expensive trifluoroacetic anhydride. researchgate.net

These precursors are all effective sources of the trifluoroacetyl group, which is essential for the final product's utility as a synthon in medicinal and agricultural chemistry. researchgate.nettandfonline.com

Enone Formation Strategies in the Context of this compound

The core strategy for constructing the this compound framework is the acylation of an electron-rich alkene. The key reaction is the trifluoroacetylation of ethyl vinyl ether. This reaction is a classic example of electrophilic substitution on an activated double bond.

The general transformation can be summarized as: C2H5OCH=CH2 + "CF3CO+" source → C2H5OCH=CHCOCF3

Alternative substrates to vinyl ethers include acetals. For instance, β-aryl-β-methoxyvinyl trifluoromethyl ketones can be synthesized from the corresponding acetophenone (B1666503) dimethyl acetals by reacting them with trifluoroacetic anhydride. tandfonline.com This demonstrates that ketene (B1206846) acetals or their precursors can also serve as the nucleophilic partner in this type of enone formation.

The various combinations of fluoro-containing precursors and vinyl ether sources, along with different catalysts, provide a versatile toolkit for synthesizing this important fluorinated enone.

Table 2: Summary of Precursor Combinations for Synthesis

| Fluoro-containing Precursor | Co-reactant / Activator | Base/Catalyst | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic Anhydride | Vinyl Ether | Pyridine | 83.6% | researchgate.net |

| Trifluoroacetic Acid / Phosgene | Vinyl Methyl Ether | N,N-Dimethylaniline | 85.6% | researchgate.net |

| Trifluoroacetic Anhydride | Vinyl Ethyl Ether | Triethylamine | - | tandfonline.com |

| Trifluoroacetyl Chloride | Vinyl Ethyl Ether | N-Methylmorpholine | - | google.com |

| Trifluoroacetic Acid | Vinyl Ether / Methanesulfonyl Chloride | Pyridine | - | google.com |

Reaction Mechanism Elucidation in the Synthesis of this compound

The synthesis of this compound from trifluoroacetic anhydride and ethyl vinyl ether in the presence of a tertiary amine base like pyridine or triethylamine proceeds through a nucleophilic catalysis mechanism. reddit.comstackexchange.com This mechanism enhances the electrophilicity of the acylating agent, allowing the reaction to occur with the weakly nucleophilic vinyl ether.

The mechanism can be described in the following steps:

Activation of the Anhydride: The tertiary amine (e.g., pyridine) acts as a nucleophile and attacks one of the carbonyl carbons of trifluoroacetic anhydride. This leads to the cleavage of the anhydride bond and the formation of a highly reactive N-trifluoroacetylammonium intermediate (e.g., N-trifluoroacetylpyridinium) and a trifluoroacetate anion. reddit.com This intermediate is significantly more electrophilic than the parent anhydride due to the positive charge on the nitrogen atom. reddit.com

Nucleophilic Attack by Vinyl Ether: The electron-rich β-carbon of the ethyl vinyl ether then performs a nucleophilic attack on the activated carbonyl carbon of the N-trifluoroacetylammonium intermediate. This forms a new carbon-carbon bond and generates an oxocarbenium ion intermediate.

Elimination and Product Formation: In the final step, a base (which can be the trifluoroacetate anion formed in the first step or another molecule of the tertiary amine) abstracts the proton from the β-carbon. This leads to the elimination of the tertiary amine catalyst and the formation of the double bond, resulting in the final product, this compound. The catalyst is regenerated in this step, allowing it to participate in further reaction cycles.

This catalytic cycle provides an efficient pathway for the acylation of vinyl ethers, which are generally not reactive enough to engage directly with anhydrides without activation. youtube.com

Mechanistic Investigations of Key Bond-Forming Steps

The synthesis of this compound is characterized by a key carbon-carbon bond formation between the electron-rich ethyl vinyl ether and the highly electrophilic trifluoroacetyl group. The reaction mechanism is significantly influenced by the presence of a tertiary amine catalyst, which plays a pivotal role in activating the acylating agent.

One of the primary mechanisms involves the initial interaction of the tertiary amine, for example, triethylamine, with trifluoroacetic anhydride. This nucleophilic attack on one of the carbonyl carbons of the anhydride leads to the formation of a highly reactive N-trifluoroacetylammonium salt. This intermediate is a substantially more potent acylating agent than trifluoroacetic anhydride itself, thereby accelerating the subsequent reaction with the enol ether.

The crucial C-C bond-forming step occurs when the nucleophilic β-carbon of ethyl vinyl ether attacks the electrophilic carbonyl carbon of the activated N-trifluoroacetylammonium intermediate. This step can be envisioned to proceed via a concerted mechanism, where the new C-C bond is formed concurrently with the departure of the triethylamine-trifluoroacetate adduct.

Alternatively, a stepwise pathway can be considered. In such a scenario, the initial attack by the enol ether could lead to the formation of an oxocarbenium ion intermediate. This intermediate is stabilized by the resonance contribution from the adjacent oxygen atom. A subsequent deprotonation step, facilitated by the trifluoroacetate anion or another molecule of the amine base, would then yield the final product, this compound. The general preference for the formation of the (E)-isomer is likely governed by steric hindrance in the transition state, favoring the arrangement where the bulky ethoxy and trifluoroacetyl groups are positioned on opposite sides of the newly formed double bond.

Role of Reaction Intermediates and Transition States

Reaction Intermediates:

The most significant reactive intermediate in the triethylamine-catalyzed synthesis is the N-trifluoroacetyltriethylammonium cation. Its formation dramatically increases the electrophilicity of the trifluoroacetyl group, making it more susceptible to nucleophilic attack by the relatively weak nucleophile, ethyl vinyl ether.

When pyridine is employed as the catalyst, an analogous N-trifluoroacetylpyridinium salt is formed. The stability and reactivity of these acylammonium salts are key determinants of the reaction's progress.

There is also the potential for the formation of a zwitterionic intermediate . Research on the reaction of ETFBO itself with triethylamine has suggested the formation of a zwitterion through the addition of the amine to the electron-deficient β-carbon of the enone system. ulaval.ca While this describes a reaction of the product, it lends credence to the possibility of a transient zwitterionic species forming during the initial stages of the synthesis, potentially upon the attack of the enol ether on the activated acylating agent, before the final elimination step. ulaval.ca

Transition States:

The rate-determining step of the reaction is the nucleophilic attack of the ethyl vinyl ether on the activated acylating agent, which proceeds through a high-energy transition state. The geometry of this transition state is critical. For the formation of the C-C bond, the orbitals of the reacting centers must align appropriately. The energy of this transition state is influenced by several factors:

Catalyst Structure: The nature of the tertiary amine affects the stability of the N-acylammonium intermediate and, consequently, the energy of the transition state for the subsequent acylation.

Solvent Polarity: Polar solvents can stabilize the charge separation that is likely present in the transition state of this polar reaction, potentially leading to an increase in the reaction rate.

Steric Effects: As mentioned, steric interactions within the transition state are believed to be responsible for the high stereoselectivity observed, leading predominantly to the (E)-isomer of the final product.

The following table provides a summary of the key molecular entities involved in the synthesis of this compound.

| Species | Chemical Formula | Function/Role in Reaction |

| Ethyl Vinyl Ether | CH₂=CH-OEt | Nucleophile |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | Acylating Agent |

| Triethylamine | N(CH₂CH₃)₃ | Base Catalyst |

| N-Trifluoroacetyltriethylammonium | [CF₃CON(CH₂CH₃)₃]⁺ | Reactive Intermediate |

| Zwitterionic Species | (potential) | Transient Intermediate |

| Transition State | [Variable] | High-energy state in C-C bond formation |

| This compound | CF₃COCH=CHOEt | Final Product |

Further empirical and computational studies are necessary to fully elucidate the precise geometries and energies of these transient species and to provide a more quantitative understanding of the reaction dynamics.

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 1,1,1 Trifluoro 3 Buten 2 One

Nucleophilic Addition Reactions to the Enone System of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323)

The α,β-unsaturated carbonyl system in ETFBO is highly electrophilic, a feature that is significantly amplified by the potent electron-withdrawing effect of the adjacent trifluoromethyl group. This renders the molecule susceptible to attack by a wide range of nucleophiles. The mode of addition, whether it is a conjugate addition to the β-carbon or a direct attack on the carbonyl carbon, is influenced by the nature of the nucleophile and the reaction conditions.

Conjugate addition, or Michael-type addition, is a predominant reaction pathway for ETFBO with various nucleophiles. The strong polarization of the C=C double bond by the trifluoromethyl ketone moiety makes the β-carbon an excellent electrophilic site.

Key findings from research on conjugate additions include:

Addition-Elimination with N- and C-Nucleophiles: ETFBO readily undergoes addition-elimination reactions where a nucleophile adds to the β-carbon, followed by the elimination of the ethoxy group. This strategy is a key step in the synthesis of various trifluoromethyl-substituted heterocycles like thiophenes, furans, and pyrroles. semanticscholar.orgthieme-connect.comresearchgate.net For instance, indole (B1671886) derivatives can act as carbon nucleophiles, attacking the β-position of ETFBO, a reaction that can be catalyzed by Lewis acids such as scandium triflate. thieme-connect.com

Stetter Reaction: The enone system of ETFBO serves as an effective Michael acceptor in the thiazolium-catalyzed Stetter reaction. researchgate.net This 1,4-addition of an aldehyde to ETFBO is a powerful C-C bond-forming reaction used to synthesize 1,4-dicarbonyl compounds, which are important precursors for more complex molecules. semanticscholar.orgresearchgate.net The success of the reaction can be dependent on the electronic properties of the aldehyde used. thieme-connect.com

Reactions with Amines: The ethoxy group in ETFBO can be easily substituted by ammonia (B1221849) and various amines to form β-aminosubstituted trifluoromethyl-bearing enones. mdpi.com This proceeds through a Michael-type addition-elimination mechanism.

Reactions with Phosphorus Nucleophiles: The reaction with tributyl phosphine (B1218219) results in a double addition product, showcasing the high reactivity of the enone system. researchgate.net

| Nucleophile | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Indole Derivatives | Lewis Acid-Catalyzed Addition-Elimination | β-(Indol-3-yl)vinyl trifluoromethyl ketones | thieme-connect.com |

| Aldehydes | Stetter Reaction (Thiazolium-catalyzed) | 1,4-Dicarbonyl Compounds | researchgate.netthieme-connect.com |

| Amines (e.g., Morpholine) | Addition-Elimination | β-Amino-α,β-unsaturated trifluoromethyl ketones | thieme-connect.commdpi.com |

| Tributyl Phosphine | Double Michael Addition | Phosphonium Zwitterion | researchgate.net |

While conjugate addition is common, direct attack at the carbonyl carbon (1,2-addition) can also occur, particularly with "harder" nucleophiles or under specific conditions that favor this pathway.

Organometallic Reagents: The choice of organometallic reagent is crucial in determining the site of attack. While organomagnesium compounds like phenylmagnesium bromide lead to the substitution of the ethoxy group (a conjugate substitution), organozinc compounds result in 1,2-addition to the carbonyl group, yielding tertiary alcohols. semanticscholar.orgresearchgate.net To circumvent this 1,2-addition when a conjugate reaction is desired with organometallic reagents, ETFBO is often first converted into a vinylogous amide (a β-amino-α,β-unsaturated trifluoromethyl ketone). thieme-connect.com

Hydrazine (B178648) Derivatives: The reaction with hydrazines can be complex. While some reactions proceed via Michael addition, the reaction with phenyl hydrazine is proposed to involve an initial attack at the carbonyl group, which then leads to the formation of a pyrazoline. mdpi.com

Phosphorus Nucleophiles: The reaction of ETFBO with diethyl phosphite (B83602) yields a diethyl allyl-phosphate derivative, which arises from an initial 1,2-addition to the carbonyl group, followed by rearrangement. researchgate.net

| Nucleophile/Reagent | Predominant Site of Attack | Product Type | Reference |

|---|---|---|---|

| Organozinc Compounds | Carbonyl Carbon (1,2-Addition) | Tertiary Alcohol | semanticscholar.orgresearchgate.net |

| Diethyl Phosphite | Carbonyl Carbon (1,2-Addition) | Allyl-phosphate | researchgate.net |

| Phenylhydrazine | Carbonyl Carbon (Initial Attack) | Pyrazoline | mdpi.com |

| Phenylmagnesium Bromide | β-Carbon (Conjugate Substitution) | Ethoxy Group Substitution Product | researchgate.net |

The stereochemical and regiochemical outcomes of nucleophilic additions to ETFBO are not always straightforward and can be influenced by the nucleophile's structure and the reaction conditions.

Regioselectivity with Ambident Nucleophiles: The reaction with methylhydrazine, a nucleophile with two distinct nucleophilic centers, yields a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)pyrazole and 1-methyl-5-(trifluoromethyl)pyrazole in approximately a 2.5:1 ratio. dur.ac.uk This suggests that both primary attack at the carbonyl and Michael addition are competing pathways, leading to different cyclized products. mdpi.com In another example, the reaction with an aniline (B41778) derivative selectively yields the 2-CF3 substituted quinoline, which is thought to form via a retro-1,4 addition mechanism. mdpi.com

Stereoselectivity: The addition of diethyl phosphite to ETFBO results in a 1:1 mixture of cis- and trans-isomers of the resulting allyl-phosphate, indicating a lack of stereoselectivity in this particular reaction. researchgate.net

Cycloaddition Reactions Involving this compound

The electron-deficient nature of the double bond in ETFBO makes it an excellent component in various pericyclic reactions, most notably as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

The electron-withdrawing trifluoromethyl group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone's double bond, making ETFBO a highly reactive dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes. dur.ac.uk

Hetero-Diels-Alder Reactions: ETFBO has been shown to participate in hetero-Diels-Alder reactions with electron-rich alkenes like vinyl ethers, leading to the formation of dihydropyrans in good yields. mdpi.com

Reaction with Triethyl Phosphite: On heating, ETFBO reacts with triethyl phosphite to afford a [4+2] cycloaddition product, specifically a 2,3-dihydro-1,2λ⁵-oxaphospholene derivative. researchgate.net This reaction showcases the dienophilic character of the C=C bond and the heterodienic character of the C=C-C=O system.

ETFBO is a competent dipolarophile for 1,3-dipolar cycloaddition reactions, a pathway that has been exploited for the synthesis of five-membered heterocycles.

Reaction with Nitrile Oxides: A key application of ETFBO is its 1,3-dipolar cycloaddition with nitrile oxides. documentsdelivered.comnih.gov This reaction provides access to trifluoromethyl-substituted isoxazoles, which are valuable heterocyclic motifs.

Synthesis of Celecoxib (B62257): This type of cycloaddition is a cornerstone in a synthetic approach to the anti-inflammatory drug Celecoxib, where ETFBO or a derivative reacts with a suitable dipole to construct the central pyrazole (B372694) ring. semanticscholar.org

Photoinitiated Cycloadditions: Beyond Diels-Alder and 1,3-dipolar reactions, trifluoromethyl-containing ketones analogous to ETFBO have been investigated in reversible photoinitiated cycloadditions with strained ring systems like quadricyclane. mdpi.comresearchgate.net

Electrophilic Transformations of this compound

The electron-rich enol ether moiety of ETFBO is susceptible to attack by various electrophiles, leading to functionalization at the alkene and potential transformations of the ethoxy group.

Electrophilic Attack on the Alkene Moiety

The double bond in this compound is activated by the ethoxy group, making it susceptible to attack by electrophiles. This reactivity allows for the introduction of various functional groups at the vinylic positions.

One of the key reactions involving electrophilic attack on the alkene moiety is halogenation. For instance, the bromination of ETFBO can be achieved to furnish 3-bromo-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one. While specific reagents and conditions for the direct bromination of ETFBO are not extensively detailed in the reviewed literature, the existence of this brominated analog suggests a viable pathway for electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS), often in the presence of a catalytic amount of acid, are commonly employed for the α-bromination of α,β-unsaturated ketones. nsf.govresearchgate.net

The reaction of ETFBO with electron-rich aromatic systems, such as indole and N,N-dimethylaniline, in the presence of a Lewis acid catalyst, results in the formation of a β-arylvinyltrifluoromethylketone. researchgate.net This transformation proceeds via an electrophilic attack on the aromatic ring by the protonated or Lewis acid-activated ETFBO, demonstrating the electrophilic character of the β-carbon of the enone system.

Transformations Involving the Ethoxy Group

The ethoxy group of this compound can undergo substitution or cleavage under various reaction conditions. These transformations are often initiated by the interaction of a reagent with the oxygen atom or are a consequence of reactions occurring elsewhere in the molecule.

Acid-catalyzed hydrolysis of the enol ether functionality is a potential transformation, particularly given the compound's noted instability in the presence of acid and water. google.com The general mechanism for the acid-catalyzed hydrolysis of enol ethers involves protonation of the β-carbon, followed by the attack of water on the resulting oxocarbenium ion and subsequent loss of ethanol (B145695) to yield a β-dicarbonyl compound.

Furthermore, the ethoxy group can be displaced by other nucleophiles. For example, reaction with phenylmagnesium bromide leads to substitution of the ethoxy group. researchgate.net Similarly, treatment with tris(diethylamino)phosphine (B1199214) results in the formation of (E)-4-(diethylamino)-1,1,1-trifluoro-3-buten-2-one, indicating a nucleophilic substitution at the β-position with concomitant elimination of the ethoxy group. researchgate.net

Transition Metal-Catalyzed Reactions of this compound

Transition metal catalysis offers a powerful platform for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various reaction manifolds.

Cross-Coupling Reactions

The vinylic C-O bond in this compound makes it a potential substrate for cross-coupling reactions, although specific examples directly involving ETFBO are not extensively documented in the surveyed literature. However, the reactivity of related vinyl ethers and triflates in well-established cross-coupling protocols suggests potential pathways for ETFBO.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of C-C bonds. A three-component coupling of vinyl triflates, which are structurally analogous to enol ethers in terms of their vinylic leaving group, with boronic acids and alkenes has been reported. nih.gov This suggests that under appropriate palladium catalysis, ETFBO could potentially couple with boronic acids to introduce new substituents at the β-position.

Hydrogenation and Reduction Methodologies

The carbon-carbon double bond and the carbonyl group in this compound are both susceptible to reduction. Catalytic hydrogenation provides a means to selectively or fully reduce these functionalities.

While specific conditions for the hydrogenation of ETFBO are not detailed, the hydrogenation of structurally similar α,β-unsaturated ketones has been studied. For example, the aqueous phase hydrogenation of 4-(2-furyl)-3-buten-2-one (B1221072) over rhenium catalysts has been reported to yield a variety of products depending on the reaction conditions. mdpi.com It is plausible that similar catalytic systems, employing metals like palladium, platinum, or rhodium, could be adapted for the selective reduction of the C=C bond or the C=O group in ETFBO. The reduction of the double bond would lead to 4-ethoxy-1,1,1-trifluorobutan-2-one, while reduction of the ketone would yield the corresponding alcohol.

Isomerization and Rearrangement Processes

The (E)-configuration of the double bond in commercially available this compound can potentially be isomerized to the (Z)-isomer under certain conditions. Photocatalytic methods using iridium complexes have been shown to be effective for the E-to-Z isomerization of activated olefins, such as cinnamates. mdpi.comnih.gov Such methodologies could potentially be applied to ETFBO to access the less stable (Z)-isomer.

Derivatization Strategies and Analogue Synthesis Based on 4 Ethoxy 1,1,1 Trifluoro 3 Buten 2 One

Synthesis of Novel Fluoro-containing Heterocycles from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323)

The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals. researchgate.net ETFBO serves as a powerful starting material for incorporating this moiety into various heterocyclic systems, which are fundamental scaffolds in drug discovery.

ETFBO is readily converted into a variety of five-membered trifluoromethyl-substituted heterocycles, including furans, thiophenes, pyrroles, and pyrazoles. uni-hannover.deresearchgate.net A common strategy involves an initial addition-elimination reaction at the β-position of ETFBO, followed by a cyclization step. uni-hannover.desemanticscholar.org For instance, the thiazolium-catalyzed Stetter reaction can be employed to generate 1,4-dicarbonyl compounds, which are crucial intermediates for synthesizing these heterocycles. researchgate.net

The synthesis of fluorinated pyrazoles, another important class of five-membered heterocycles, can be achieved by reacting β-alkoxyvinyl trifluoroketones like ETFBO with hydrazine (B178648) derivatives. researchgate.net For example, the reaction of ETFBO with pentafluorophenylhydrazine (B1196947) can yield N-substituted 5-hydroxy-5-trifluoromethyl pyrazoles, which can be subsequently dehydrated to form the final aromatic pyrazole (B372694) ring. researchgate.net

Table 1: Synthesis of Five-Membered Heterocycles from ETFBO

| Heterocycle | Reagent(s) | Key Intermediate/Reaction Type |

|---|---|---|

| Trifluoromethyl-thiophenes | Sulfur source/Thiolating agent | 1,4-Dicarbonyl intermediate via Stetter reaction |

| Trifluoromethyl-furans | - | Cyclization of 1,4-dicarbonyl intermediate |

| Trifluoromethyl-pyrroles | Amines | Condensation with 1,4-dicarbonyl intermediate |

This table is generated based on findings from references uni-hannover.de, researchgate.net, researchgate.net, semanticscholar.org.

The utility of ETFBO extends to the synthesis of more complex six-membered and fused heterocyclic systems. These structures are prevalent in a wide range of biologically active molecules. nih.gov

For example, reacting ETFBO with bifunctional nucleophiles can lead to the formation of larger rings. The reaction with ethylenediamine (B42938) results in the formation of 5-trifluoromethyl-2,3-dihydro-1,4-diazepine, a seven-membered ring. researchgate.net Similarly, reaction with o-phenylene diamine can yield 2-trifluoromethyl benzimidazole, a fused heterocyclic system. researchgate.net Furthermore, analogues of ETFBO, such as 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, react with urea (B33335) in the presence of acid to form 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones, demonstrating a clear pathway to six-membered heterocycles. researchgate.net

Table 2: Synthesis of Six-Membered and Fused Heterocycles from ETFBO and Analogues

| Heterocycle Type | Reagent(s) | Resulting Ring System |

|---|---|---|

| Dihydrodiazepine | Ethylenediamine | Seven-membered heterocycle |

| Benzimidazole | o-Phenylene diamine | Fused five- and six-membered rings |

This table is generated based on findings from reference researchgate.net.

Preparation of Advanced Synthetic Intermediates from this compound

Beyond direct heterocycle synthesis, ETFBO is a valuable starting point for creating more complex, non-cyclic synthetic intermediates. These intermediates can then be used in multi-step syntheses of complex target molecules.

Chiral building blocks are essential for the enantioselective synthesis of pharmaceuticals. While ETFBO itself is achiral, its structure is well-suited for conversion into chiral molecules. Asymmetric transformations targeting the carbon-carbon double bond or the ketone carbonyl group can introduce stereocenters with high efficiency.

For example, enantioselective reduction of the ketone or asymmetric Michael additions to the enone system are established methods for generating chiral centers. Although specific examples starting directly from ETFBO are not detailed in the provided research, the principles of asymmetric synthesis strongly suggest its potential as a precursor to valuable chiral intermediates, such as chiral alcohols or ketones with a stereocenter at the β-position. The development of such processes would enable access to a wide range of enantiomerically pure, fluorinated compounds.

Scaffold diversity is a key concept in medicinal chemistry, aiming to generate structurally varied molecules to explore new chemical space and biological activities. nih.govmdpi.com The multiple reactive sites of ETFBO allow for a high degree of functionalization, leading to significant scaffold diversity.

Different classes of reagents can be directed to specific sites on the ETFBO molecule. For instance, organomagnesium reagents (Grignard reagents) typically lead to the substitution of the ethoxy group. researchgate.net In contrast, organozinc compounds tend to add to the carbonyl group in a 1,2-addition fashion. researchgate.net Furthermore, ETFBO can react with electron-rich aromatic systems like indole (B1671886) in the presence of a Lewis acid to produce β-arylvinyltrifluoromethylketones, demonstrating its utility in C-H functionalization reactions. researchgate.net These distinct reaction pathways allow chemists to selectively modify the ETFBO core, creating a diverse library of advanced synthetic intermediates from a single starting material.

Table 3: Functionalization of the ETFBO Scaffold

| Reagent Type | Site of Reaction | Product Type |

|---|---|---|

| Organomagnesium Compounds | C-4 (Substitution of ethoxy group) | β-Substituted vinyl trifluoromethyl ketone |

| Organozinc Compounds | C-2 (Carbonyl carbon) | Tertiary alcohol (1,2-addition product) |

This table is generated based on findings from reference researchgate.net.

Structure-Reactivity Relationship Studies of this compound Derivatives

The reactivity of ETFBO is governed by the interplay of its functional groups, particularly the powerful electron-withdrawing trifluoromethyl group. This group enhances the electrophilicity of both the carbonyl carbon and the β-carbon of the double bond, but the reaction outcome is highly dependent on the nature of the attacking nucleophile and the reaction conditions.

Studies with various phosphorous nucleophiles highlight these distinct reactivity patterns. researchgate.net The reaction of ETFBO with diethyl phosphite (B83602) proceeds to afford a phosphonate (B1237965) adduct. researchgate.net However, using triethyl phosphite under heating leads to a [4+2] cycloaddition product, forming a 1,2-oxaphospholene ring. researchgate.net This demonstrates that subtle changes in the nucleophile can completely alter the reaction pathway.

The choice between hard and soft nucleophiles also dictates the site of attack. As noted previously, hard nucleophiles like organozinc reagents tend to attack the hard electrophilic center (the carbonyl carbon), while softer nucleophiles are more likely to attack the soft electrophilic center (the β-carbon) in a conjugate addition. This predictable, yet tunable, reactivity makes ETFBO a valuable tool for synthetic chemists to design and execute complex synthetic strategies.

Table 4: List of Chemical Compounds

| Compound Name | IUPAC Name / Synonym |

|---|---|

| This compound | 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) |

| Trifluoroacetic anhydride (B1165640) | Trifluoroacetic anhydride |

| Vinyl ethyl ether | Ethoxyethene |

| Triethylamine (B128534) | N,N-Diethylethanamine |

| Thiophene | Thiophene |

| Furan | Furan |

| Pyrrole | Pyrrole |

| Piperazine | Piperazine |

| Pyrazole | 1H-Pyrazole |

| Pentafluorophenylhydrazine | (2,3,4,5,6-Pentafluorophenyl)hydrazine |

| Ethylenediamine | Ethane-1,2-diamine |

| 5-Trifluoromethyl-2,3-dihydro-1,4-diazepine | 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |

| o-Phenylene diamine | Benzene-1,2-diamine |

| 2-Trifluoromethyl benzimidazole | 2-(Trifluoromethyl)-1H-benzo[d]imidazole |

| Pyrimidinone | Pyrimidin-2(1H)-one |

| Urea | Urea |

| Indole | 1H-Indole |

| Diethyl phosphite | Diethyl phosphonate |

| Triethyl phosphite | Triethoxyphosphane |

Applications of 4 Ethoxy 1,1,1 Trifluoro 3 Buten 2 One in Complex Molecule Synthesis

Utilization of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) in Total Synthesis Efforts

The strategic importance of ETFBO is particularly evident in its application towards the synthesis of complex target molecules, including precursors to significant pharmaceutical compounds.

As a Key Building Block for Natural Products

While this compound is extensively used to construct trifluoromethyl-substituted heterocyclic systems, which are prominent structural motifs in many natural products and bioactive molecules, a specific, completed total synthesis of a named natural product directly employing ETFBO as a key starting material is not extensively documented in the reviewed scientific literature. researchgate.net However, its utility in forging core structures analogous to those found in nature underscores its potential in this field. The synthesis of trifluoromethylated furans, pyrroles, and thiophenes from ETFBO provides access to scaffolds that are central to a vast array of natural compounds. researchgate.net

Role in the Construction of Pharmaceutical Precursors

The application of ETFBO in synthesizing precursors for pharmaceuticals is well-established, highlighting its value in medicinal chemistry. google.com A notable example is its use in a concise synthetic route to Celecoxib (B62257), a selective COX-2 inhibitor. semanticscholar.orgnortheastern.edu This synthesis showcases the efficiency of using ETFBO as a trifluoromethyl-containing building block.

The key steps in this synthesis involve an addition-elimination reaction with a thiol, followed by a thiazolium-catalyzed Stetter reaction to construct the 1,4-dicarbonyl intermediate. This intermediate is then cyclized with a substituted hydrazine (B178648) to form the pyrazole (B372694) core of Celecoxib. researchgate.netsemanticscholar.orgnortheastern.edu

Table 1: Synthesis of a Key Precursor for Celecoxib using ETFBO

| Reactant 1 | Reactant 2 | Key Reaction | Product | Significance |

|---|---|---|---|---|

| This compound (ETFBO) | 4-methylbenzenethiol | Addition-Elimination | 4-(4-methylphenylthio)-1,1,1-trifluorobut-3-en-2-one | Formation of the trifluoromethyl-containing enone |

| 4-(4-methylphenylthio)-1,1,1-trifluorobut-3-en-2-one | 4-Sulfonamidobenzaldehyde | Stetter Reaction | 1,4-Dicarbonyl Intermediate | Construction of the core carbon skeleton |

| 1,4-Dicarbonyl Intermediate | Hydrazine | Cyclization | Celecoxib Precursor (Pyrazole) | Formation of the active pharmaceutical ingredient's core heterocycle |

Furthermore, ETFBO is a precursor for other valuable pharmaceutical intermediates, such as 4-trifluoromethylnicotinic acid, an important structural component in various bioactive molecules. google.com

Contributions to Methodological Advancements in Organic Synthesis

ETFBO has been instrumental in the development and expansion of synthetic methodologies, particularly in the realm of stereoselective reactions and novel synthetic strategies for introducing fluorine.

As a Reagent for Stereoselective Transformations

The stereochemistry of reactions involving this compound is a subject of significant interest. The (E)-isomer is the more commonly used form of the reagent. tcichemicals.com While many reactions involving ETFBO are focused on the construction of aromatic heterocyclic systems where the initial stereochemistry is lost, its reactions can be influenced to achieve stereoselectivity. For example, reactions with certain nucleophiles can proceed with a degree of stereocontrol, although this is highly dependent on the specific reactants and conditions. The development of catalytic, enantioselective methods involving ETFBO remains an active area of research to access chiral, trifluoromethyl-containing molecules.

Enabling Novel Synthetic Strategies

ETFBO has proven to be a linchpin in developing novel synthetic pathways to complex molecules. Its ability to act as a versatile C4 building block is central to these strategies.

One of the most powerful applications of ETFBO is in cycloaddition reactions. Through a Wittig olefination, ETFBO can be converted into 1-ethoxy-3-trifluoromethyl-1,3-butadiene. This resulting diene is a valuable partner in Diels-Alder reactions, reacting with various dienophiles to produce trifluoromethyl-substituted aromatic and heteroaromatic compounds. This strategy provides a modular and efficient route to a wide range of functionalized cyclic systems.

Another key synthetic strategy involves the Stetter reaction. As a Michael acceptor, ETFBO and its derivatives can react with aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst. semanticscholar.orgnortheastern.edu This reaction forms a 1,4-dicarbonyl compound, which is a versatile intermediate for the synthesis of five-membered heterocycles like furans, thiophenes, and pyrroles. researchgate.net

Table 2: Novel Synthetic Strategies Utilizing ETFBO

| Strategy | ETFBO Derivative | Reaction Partner | Key Intermediate/Product Class | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | 1-Ethoxy-3-trifluoromethyl-1,3-butadiene | Various Dienophiles | Trifluoromethyl-substituted aromatics | researchgate.net |

| Stetter Reaction | ETFBO (as Michael acceptor) | Aldehydes | 1,4-Dicarbonyl compounds | semanticscholar.orgnortheastern.edu |

| Heterocycle Synthesis | ETFBO | Dinucleophiles (e.g., ethylenediamine) | 5-Trifluoromethyl-2,3-dihydro-1,4-diazepines | researchgate.net |

| Reaction with C-Nucleophiles | ETFBO | Organozinc Compounds | 1,2-addition products | researchgate.net |

Development of Fluorinated Scaffolds for Drug Discovery from this compound

The introduction of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making it a highly sought-after modification in drug discovery. ETFBO serves as a premier starting material for creating diverse libraries of trifluoromethyl-containing scaffolds.

Its reaction with a wide range of dinucleophiles provides access to a plethora of trifluoromethylated heterocycles. For instance, reaction with hydrazines yields pyrazoles, with amidines leads to pyrimidines, and with hydroxylamine (B1172632) gives isoxazoles. researchgate.netresearchgate.net These heterocyclic cores are prevalent in a vast number of marketed drugs and are considered "privileged structures" in medicinal chemistry. The ability to readily synthesize trifluoromethylated versions of these scaffolds using ETFBO allows for the systematic exploration of structure-activity relationships in drug development programs. google.comnbinno.com

Table 3: Examples of Fluorinated Heterocyclic Scaffolds Synthesized from ETFBO

| Reactant with ETFBO | Resulting Heterocyclic Scaffold | Significance in Drug Discovery |

|---|---|---|

| Substituted Hydrazines | Trifluoromethyl-pyrazoles | Core of anti-inflammatory (e.g., Celecoxib), anticancer, and agrochemical agents. researchgate.net |

| Urea (B33335)/Thiourea/Guanidine | Trifluoromethyl-pyrimidines/pyrimidinones (B12756618) | Found in antivirals, antibiotics, and kinase inhibitors. |

| Ethylenediamine (B42938) | Trifluoromethyl-dihydrodiazepines | Scaffold for CNS-active agents. researchgate.net |

| o-Phenylenediamine | Trifluoromethyl-benzimidazoles | Important in anthelmintic and antifungal drugs. researchgate.net |

The strategic use of this compound provides a robust platform for generating novel, fluorinated chemical entities, thereby fueling the pipeline of modern drug discovery and development.

Influence of Fluorine on Molecular Interactions

The strategic incorporation of fluorine, and particularly the trifluoromethyl (CF3) group, into molecules can significantly alter their physicochemical properties and, consequently, their biological activity. The CF3 group is a strong electron-withdrawing substituent that can influence hydrogen bonding and electrostatic interactions with biological targets. nih.gov Its presence in a molecule can enhance metabolic stability, lipophilicity, and bioavailability. nih.govnih.gov

The C-F bond is exceptionally strong, contributing to the high metabolic stability of the trifluoromethyl group. nih.gov This is a crucial feature in drug design, as it can prevent metabolic degradation at that position, leading to a longer half-life and potentially lower required doses. The replacement of a metabolically vulnerable methyl group with a CF3 group is a common strategy to block metabolic hotspots. nih.gov Studies have shown that trifluoromethyl substitution can provide a "global protective effect" against hepatic metabolism, not only at the site of substitution but also at other positions in the molecule. researchgate.net

Lipophilicity, a key parameter for membrane permeability and transport, is also significantly affected by the introduction of a CF3 group. nih.gov While fluorine is highly electronegative, the trifluoromethyl group is generally considered to be lipophilic, often more so than a methyl group. nih.gov This enhanced lipophilicity can facilitate the passage of a drug molecule through cellular membranes, improving its absorption and distribution. nih.gov

In the context of celecoxib, the trifluoromethyl group plays a crucial role in its selective binding to the COX-2 enzyme. nih.govclinpgx.org The CF3 group fits into a specific hydrophobic side pocket of the COX-2 active site, an interaction that is not as favorable with the smaller, less hydrophobic side pocket of the COX-1 enzyme. This difference in binding affinity is a key determinant of celecoxib's selectivity for COX-2. nih.govclinpgx.org

Table 2: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Influence of Trifluoromethyl Group | Consequence for Bioactive Molecules | Reference |

| Metabolic Stability | High due to strong C-F bonds. | Increased half-life, reduced dosage. | nih.gov |

| Lipophilicity | Generally increased. | Enhanced membrane permeability and absorption. | nih.gov |

| Binding Affinity | Can enhance interactions with target proteins through hydrophobic and electrostatic effects. | Improved potency and selectivity. | nih.govd-nb.info |

| Acidity/Basicity | Can alter the pKa of nearby functional groups due to strong electron-withdrawing nature. | Modified ionization state at physiological pH, affecting solubility and target interaction. | nih.gov |

Strategic Incorporation into Bioactive Molecules

The unique properties conferred by the trifluoromethyl group make its strategic incorporation into drug candidates a valuable tool in medicinal chemistry. nih.gov It is estimated that approximately 20% of modern pharmaceuticals contain fluorine. researchgate.net The introduction of a CF3 group can lead to enhanced efficacy, improved pharmacokinetic profiles, and better selectivity for the biological target. nih.gov

A prime example of the strategic use of a trifluoromethyl building block like ETFBO is in the synthesis of the anti-inflammatory drug celecoxib. The trifluoromethyl group in celecoxib is essential for its selective inhibition of the COX-2 enzyme over COX-1, which is believed to reduce certain gastrointestinal side effects associated with non-selective NSAIDs. nih.govdrugbank.com

Furthermore, a trifluoromethyl analogue of celecoxib, known as TFM-C, has been developed. nih.govnih.gov Interestingly, TFM-C exhibits significantly lower COX-2 inhibitory activity (205-fold less) than celecoxib itself but has demonstrated potent anti-inflammatory and immunomodulatory effects through COX-2-independent pathways. nih.govnih.gov In models of neuroinflammation and arthritis, TFM-C has shown beneficial effects, suggesting that the trifluoromethyl-substituted pyrazole scaffold can be a template for developing drugs with novel mechanisms of action. nih.govnih.gov TFM-C has been shown to inhibit the secretion of certain pro-inflammatory cytokines. nih.gov

The versatility of ETFBO as a precursor extends to the synthesis of a wide range of trifluoromethyl-containing compounds with potential applications in various therapeutic areas. Patent literature suggests its use in the preparation of antiviral, anticancer, and anti-inflammatory drugs, as well as in the production of pesticides like flonicamid. google.com

The synthesis of trifluoromethyl-substituted pyrimidinones from ETFBO-related precursors has also been explored for the development of new therapeutic agents. For instance, a series of 2-substituted-6-(trifluoromethyl)pyrimidin-4(3H)-ones were synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov This highlights the broad potential of leveraging ETFBO and similar reagents to generate diverse molecular scaffolds for screening against various diseases.

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic and Structural Insights

Multi-Nuclear NMR Spectroscopy for Elucidating Reaction Pathways of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323)

NMR spectroscopy is an indispensable tool for characterizing the products derived from this compound (ETFBO). The presence of various nuclei (¹H, ¹³C, ¹⁹F) allows for a comprehensive analysis of molecular structure and dynamics.

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study chemical processes that occur on the NMR timescale, such as conformational changes (e.g., bond rotations) and chemical exchange. For derivatives of ETFBO, particularly those formed by the substitution of the ethoxy group with a nitrogen-containing moiety, restricted rotation around newly formed single bonds can lead to the observation of distinct conformers at low temperatures.

While specific DNMR studies on ETFBO itself are not extensively documented, research on analogous fluorinated systems provides a clear precedent. For example, in studies of functionalized ketenimines containing fluoroanilino groups, DNMR effects were observed in the ¹H NMR spectra due to restricted rotation around the N-aryl single bond. By analyzing the coalescence of signals as the temperature is varied, it is possible to determine the energy barrier for this rotational process. The free energy of activation (ΔG‡) for such processes typically falls in the range of 64–67 kJ mol⁻¹. Similar studies on N-substituted derivatives of ETFBO could provide valuable information on rotational barriers and the conformational preferences of these molecules, which can be influenced by the steric bulk and electronic properties of the trifluoromethyl group.

While 1D NMR spectra (¹H, ¹³C, ¹⁹F) are essential for identifying the functional groups present in a molecule, 2D NMR techniques are required to piece together the complete molecular structure by establishing through-bond and through-space connectivities. ETFBO is a common precursor for trifluoromethyl-substituted heterocyclic compounds, whose complex structures necessitate detailed analysis. researchgate.netnih.govpharm.or.jp

Techniques such as Correlation Spectroscopy (COSY) are used to identify scalar-coupled protons (typically over two to three bonds), allowing for the mapping of ¹H-¹H spin systems within the molecule. For example, in a pyrazole (B372694) ring formed from an ETFBO-derived intermediate, COSY can establish the connectivity between adjacent protons on the ring or on substituents.

Heteronuclear correlation techniques are crucial for assigning carbon signals and establishing longer-range connectivities.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H-¹³C pairs, providing an unambiguous assignment of the carbon atom attached to each proton.

The following table illustrates typical NMR data used to characterize a trifluoromethyl-substituted heterocycle, demonstrating the key correlations observed in 2D NMR experiments.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C-CF₃ | - | 123.8 (q, ¹JCF = 272.6 Hz) | H-Ar → C-CF₃ |

| C-Ar (ipso) | - | 150.7 | H-Ar' → C-Ar (ipso) |

| C-Ar | 8.10 (d) | 126.8 | H-Ar, H-Ar' → C-Ar |

| C-Ar' | 7.91 (d) | 125.7 (q, ³JCF = 3.7 Hz) | H-Ar → C-Ar' |

Data is representative for a trifluoromethyl-substituted aromatic system and illustrates the application of NMR techniques. rsc.org

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming connectivity, determining stereochemistry, and analyzing intermolecular interactions that govern crystal packing.

Such analyses reveal the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, they allow for a detailed study of the intermolecular forces that dictate how molecules arrange themselves in a crystal lattice. In fluorinated compounds, interactions such as C-H···O and C-H···F hydrogen bonds, as well as dipole-dipole interactions involving the highly polarized C-F bonds, play a significant role in the crystal packing. Analyzing these interactions is crucial for understanding the physical properties of the material and for crystal engineering.

The table below presents representative crystallographic data for a derivative of ETFBO.

| Parameter | Value |

| Chemical Formula | C₁₈H₃₂F₃O₂P |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| V (ų) | Data not available |

| Z | 4 |

Note: Specific unit cell parameters for the tributylphosphine adduct are found in the primary literature. researchgate.net

ETFBO is an achiral molecule. However, it can be used in asymmetric synthesis to generate chiral products containing one or more stereocenters. When such a chiral molecule can be crystallized as a single enantiomer, X-ray crystallography is the most powerful method for determining its absolute configuration.

The technique relies on the phenomenon of anomalous dispersion, which occurs when the X-rays used in the experiment interact with the core electrons of the atoms in the crystal. This effect causes a small but measurable difference in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l). By carefully measuring these differences, the absolute arrangement of atoms in space can be determined and assigned as either R or S. The Flack parameter is a value calculated during the structure refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment. This method is the gold standard for assigning the absolute stereochemistry of novel chiral molecules.

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the rapid confirmation of product identity and for gaining mechanistic insights by monitoring reaction progress and identifying intermediates.

In the synthesis of heterocyclic compounds from ETFBO, MS is routinely used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the product, further confirming its identity. For example, the formation of a trifluoromethyl-substituted indenopyrazole from its respective precursors was confirmed by an observed m/z of 328, corresponding to the molecular ion [M]⁺. researchgate.net

More advanced MS techniques can be used for real-time reaction monitoring. Techniques like Probe Electrospray Ionization (PESI) or other ambient ionization methods allow a reaction mixture to be analyzed directly and continuously over time with minimal sample preparation. By tracking the ion chromatograms corresponding to the m/z values of reactants, intermediates, and products, a kinetic profile of the reaction can be generated. This provides direct, detailed information about the consumption of starting materials and the formation of products, which is invaluable for understanding the reaction mechanism and optimizing reaction conditions.

The following table shows representative mass spectrometry data for a reaction involving ETFBO.

| Species | Role | Expected m/z [M+H]⁺ | Observed m/z |

| This compound | Reactant | 169.04 | 169 |

| Hydrazine (B178648) Derivative | Reactant | Varies | Varies |

| Condensation Intermediate | Intermediate | Varies | Not typically isolated |

| Trifluoromethyl-pyrazole | Product | Varies | Confirmed by HRMS |

High-Resolution Mass Spectrometry for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for mechanistic studies as it provides highly accurate mass measurements, enabling the determination of elemental compositions for reaction intermediates and products. This capability is crucial for distinguishing between proposed mechanistic pathways in reactions involving this compound.

In the context of reactions such as Michael additions, where this compound acts as a Michael acceptor, HRMS can be employed to identify and characterize transient intermediates. For instance, in a reaction with a nucleophile, HRMS could detect the formation of an enolate intermediate by providing its exact mass, which would then be used to confirm its elemental formula. This is particularly useful in complex reaction mixtures where the isolation of intermediates is challenging.

A hypothetical application of HRMS in a mechanistic study of a reaction involving this compound is presented in the table below. The table outlines the expected exact masses of key species in a proposed reaction pathway.

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Role in Mechanism |

| This compound | C6H7F3O2 | 168.0398 | Reactant |

| Nucleophile (e.g., Thiophenol) | C6H6S | 110.0190 | Reactant |

| Michael Adduct Intermediate | C12H13F3O2S | 278.0588 | Intermediate |

| Final Product | C12H13F3O2S | 278.0588 | Product |

By monitoring the reaction mixture over time using HRMS, the appearance and disappearance of species with these exact masses could provide strong evidence for the proposed mechanism. For example, the detection of an ion with an m/z of 278.0588 would confirm the formation of the Michael adduct. This approach has been successfully used in mechanistic investigations of reactions involving other fluorinated enones, where direct injection HRMS of the reaction mixture has allowed for the identification of key intermediates. nih.govacs.org

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. wikipedia.orgnationalmaglab.org This is particularly useful for the structural elucidation of novel compounds derived from this compound. The fragmentation patterns observed in an MS/MS experiment provide a fingerprint of the molecule's structure.

For this compound, the fragmentation pattern would be influenced by the presence of the trifluoromethyl group, the ketone functionality, and the ethoxy group. Common fragmentation pathways for ketones include α-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement. youtube.com The presence of the ethoxy group can lead to the loss of ethylene (28 Da) or an ethoxy radical (45 Da). researchgate.net

A plausible fragmentation pathway for the molecular ion of this compound (m/z 168) is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 168 | 140 | C2H4 | [M-C2H4]+• |

| 168 | 123 | C2H5O• | [M-C2H5O]+ |

| 168 | 99 | CF3• | [M-CF3]+ |

| 123 | 95 | CO | [C4H4O]+ |

The interpretation of such fragmentation data allows for the confirmation of the compound's structure and can be used to differentiate between isomers.

Chiroptical Spectroscopy for Enantioselective Processes Involving this compound

Enantioselective reactions utilizing this compound as a prochiral substrate can lead to the formation of chiral products. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical and conformational analysis of these products.

Circular Dichroism (CD) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is widely used for the assignment of the absolute configuration of enantiomers. The CD spectrum of a chiral molecule is a unique fingerprint that is highly sensitive to its three-dimensional structure.

In the context of enantioselective reactions involving this compound, CD spectroscopy can be used to determine the absolute configuration of the chiral products. This is typically achieved by comparing the experimentally measured CD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

The application of CD spectroscopy for the stereochemical assignment of a hypothetical chiral product from an asymmetric Michael addition to this compound is summarized in the table below.

| Technique | Application | Information Obtained | Methodology |

| Circular Dichroism (CD) | Stereochemical Assignment | Absolute configuration of chiral products | Comparison of experimental CD spectrum with TDDFT calculated spectra for enantiomers. |

Vibrational Circular Dichroism (VCD) for Conformational Analysis